2-Nitrobenzonitrile-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrobenzonitrile-d4 is a deuterium-labeled derivative of 2-Nitrobenzonitrile. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace the hydrogen atoms in the benzene ring, making it useful for tracing and quantifying chemical reactions in various studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrobenzonitrile-d4 typically involves the nitration of benzonitrile-d4. The reaction is carried out by treating benzonitrile-d4 with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions include maintaining a low temperature to control the exothermic reaction and prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitrobenzonitrile-d4 undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas and catalysts like Raney nickel or palladium on carbon.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used in nucleophilic aromatic substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
2-Nitrobenzonitrile-d4 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Wirkmechanismus
The mechanism of action of 2-Nitrobenzonitrile-d4 is primarily related to its role as a labeled compound. The deuterium atoms in the molecule allow researchers to track the compound through various chemical and biological processes. This tracking helps in understanding the behavior, transformation, and fate of the compound in different environments .
Vergleich Mit ähnlichen Verbindungen
2-Nitrobenzonitrile: The non-deuterated version of the compound, used in similar applications but without the benefits of isotope labeling.
2-Fluorobenzonitrile: A similar compound where the nitro group is replaced with a fluorine atom, used in different substitution reactions.
Uniqueness: 2-Nitrobenzonitrile-d4 is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantifying chemical reactions. This labeling makes it particularly valuable in research applications where precise tracking of molecular transformations is required .
Eigenschaften
Molekularformel |
C7H4N2O2 |
---|---|
Molekulargewicht |
152.14 g/mol |
IUPAC-Name |
2,3,4,5-tetradeuterio-6-nitrobenzonitrile |
InChI |
InChI=1S/C7H4N2O2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H/i1D,2D,3D,4D |
InChI-Schlüssel |
SWBDKCMOLSUXRH-RHQRLBAQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C#N)[N+](=O)[O-])[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C(=C1)C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.